Cas no 226703-78-2 ((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone)

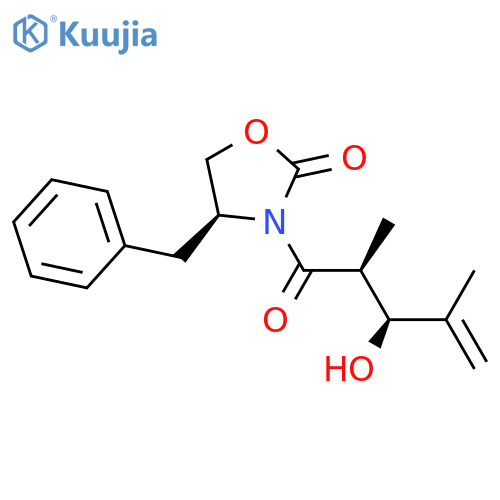

226703-78-2 structure

商品名:(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone

CAS番号:226703-78-2

MF:C17H21NO4

メガワット:303.35294508934

CID:1411223

(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone 化学的及び物理的性質

名前と識別子

-

- 2-Oxazolidinone,3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-,(4S)-

- (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone

- (4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one

- (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone

-

- インチ: 1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1

- InChIKey: NZNQVFXLNMUYFI-AEGPPILISA-N

- ほほえんだ: O1C[C@H](CC2=CC=CC=C2)N(C(=O)[C@@H](C)[C@H](O)C(C)=C)C1=O

(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H972365-5mg |

(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |

226703-78-2 | 5mg |

$ 150.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H972365-5mg |

(s)-4-benzyl-3-((2s,3s)-3-hydroxy-2,4-dimethylpent-4-enoyl)oxazolidin-2-one |

226703-78-2 | 5mg |

¥1440.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H972365-25mg |

(s)-4-benzyl-3-((2s,3s)-3-hydroxy-2,4-dimethylpent-4-enoyl)oxazolidin-2-one |

226703-78-2 | 25mg |

¥5280.00 | 2023-09-15 | ||

| TRC | H972365-100mg |

(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |

226703-78-2 | 100mg |

$ 1593.00 | 2023-09-07 | ||

| TRC | H972365-25mg |

(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |

226703-78-2 | 25mg |

$ 541.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H972365-100mg |

(s)-4-benzyl-3-((2s,3s)-3-hydroxy-2,4-dimethylpent-4-enoyl)oxazolidin-2-one |

226703-78-2 | 100mg |

¥15840.00 | 2023-09-15 |

(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone 関連文献

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

226703-78-2 ((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬